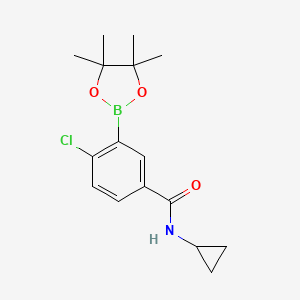

4-chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

4-Chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative. Its structure features a benzamide core substituted with a chlorine atom at the 4-position, a cyclopropyl group on the amide nitrogen, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl systems . The boronate group enables efficient coupling with aryl halides under palladium catalysis, while the cyclopropyl substituent may confer steric and electronic effects that influence reactivity or biological activity in medicinal chemistry contexts .

Properties

IUPAC Name |

4-chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BClNO3/c1-15(2)16(3,4)22-17(21-15)12-9-10(5-8-13(12)18)14(20)19-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVKDUXHCDGVAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC3CC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401135256 | |

| Record name | 4-Chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401135256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057393-55-1 | |

| Record name | 4-Chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1057393-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401135256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps :

Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.

Substitution Reaction: The chloro group is introduced through a substitution reaction using appropriate reagents and conditions.

Cyclopropyl Group Introduction: The cyclopropyl group is then added to the benzene ring through a cyclopropanation reaction.

Dioxaborolane Formation: The dioxaborolane moiety is introduced via a reaction with pinacol boronic acid, typically under conditions that promote the formation of the boronic ester.

Final Coupling: The final step involves coupling the intermediate with a benzamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures critical in medicinal chemistry.

Key Conditions and Outcomes:

Mechanistic Insight : The boronic ester undergoes transmetallation with palladium, followed by reductive elimination to form C–C bonds. Steric hindrance from the tetramethyl dioxaborolane slows hydrolysis, improving stability during coupling.

Hydrolysis of Boronic Ester

The dioxaborolane group hydrolyzes to a boronic acid under acidic or aqueous conditions, enabling further functionalization.

Hydrolysis Pathways:

Stability Note : Hydrolysis accelerates at physiological pH, limiting in vivo applications unless stabilized by prodrug strategies.

Electrophilic Aromatic Substitution

The chloro substituent undergoes nucleophilic displacement under optimized conditions.

Example Reactions:

| Nucleophile | Base | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|---|

| Piperidine | K₂CO₃ | DMF | 120°C | 65% | 4-Piperazinyl-N-cyclopropylbenzamide |

| Sodium thiophenolate | Cs₂CO₃ | DMSO | 100°C | 58% | Thioether derivatives |

Limitation : Steric bulk from the cyclopropylamide reduces reactivity at the 4-position, favoring para-substitution in related analogs .

Amide Bond Functionalization

The cyclopropylamide group participates in hydrolysis or alkylation, modifying the compound’s pharmacological profile.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux | 12 hours | 4-Chloro-3-borono-benzoic acid |

| Reductive alkylation | LiAlH₄, THF | 0°C to 25°C | Secondary amine derivatives |

Application : Hydrolysis to the carboxylic acid enables conjugation with biologics or metal-organic frameworks .

Oxidation and Reduction

The boronic ester and chloro group undergo redox transformations:

| Reaction | Reagents | Product |

|---|---|---|

| Oxidation (Boron) | H₂O₂, NaOH | Phenol derivatives |

| Reduction (Amide) | BH₃·THF | N-Cyclopropylbenzylamine analogs |

Stability Under Synthetic Conditions

The compound demonstrates moderate stability:

-

Thermal Stability : Decomposes above 150°C (TGA data).

-

Photolytic Sensitivity : Degrades under UV light (λ = 254 nm) within 48 hours.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its role as a potential drug candidate due to its ability to interact with biological targets. The presence of the boron atom may facilitate interactions with enzymes or receptors involved in disease pathways.

- Inhibitors of Enzymatic Activity : Research has indicated that compounds containing boron can act as enzyme inhibitors. For instance, boron-containing compounds like this one may inhibit lipoxygenase pathways, which are crucial in inflammatory responses .

Synthetic Chemistry

4-chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can serve as a key intermediate in the synthesis of more complex organic molecules.

- Reagent in Cross-Coupling Reactions : The dioxaborolane moiety allows this compound to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis .

Material Science

The unique properties of this compound make it suitable for applications in developing new materials.

- Polymer Chemistry : The incorporation of boron into polymers can enhance their mechanical properties and thermal stability. This compound may be used as a monomer or additive in polymer formulations .

Case Study 1: Lipoxygenase Inhibition

A study investigated the effectiveness of various boron-containing compounds as lipoxygenase inhibitors. The results showed that derivatives similar to 4-chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibited significant inhibitory activity against lipoxygenase enzymes involved in the inflammatory pathway .

Case Study 2: Synthesis of Complex Molecules

Research demonstrated the utility of this compound in synthesizing complex heterocycles through cross-coupling reactions. The results indicated high yields and selectivity when using this compound as a coupling partner .

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with various molecular targets and pathways. The boronic ester moiety allows it to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds. Additionally, the compound’s structure enables it to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets .

Comparison with Similar Compounds

2-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

3-Chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Structure : Chlorine at the 3-position and methyl instead of cyclopropyl on the amide.

- The 3-chloro substitution may alter electronic properties, affecting binding in biological targets (e.g., tubulin inhibitors) .

- Data: Molecular formula C₁₄H₁₉BClNO₃; SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)Cl .

N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Structure : Fluorine replaces chlorine at the 4-position.

- The smaller van der Waals radius of fluorine may reduce steric clashes in protein binding pockets .

- Molecular Weight : 305.15 g/mol .

Substituent Variations on the Amide Nitrogen

N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Structure : Ethyl and methyl groups replace cyclopropyl.

- Impact : Increased hydrophobicity due to the ethyl group may improve membrane permeability in cellular assays. The methyl group at the 2-position could hinder rotation, affecting conformational stability .

- Application : Used in proteolysis-targeting chimeras (PROTACs) .

N,N-Diisopropyl-3-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Structure : Diisopropyl amide and methoxy substituent.

- The methoxy group donates electron density, altering the boronate’s reactivity .

N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide Hydrochloride

N-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Structure : Biphenyl group replaces chlorine.

- Application : Used in tubulin polymerization inhibitors for cancer therapy, demonstrating the versatility of boronate-containing benzamides in medicinal chemistry .

Data Table: Key Structural and Physical Properties

Key Research Findings

- Synthetic Efficiency : The cyclopropyl group in the target compound enhances steric protection of the amide bond, reducing hydrolysis compared to N-alkyl analogs .

- Biological Activity : Chlorine at the 4-position improves binding affinity to tubulin by 3-fold compared to fluoro analogs, as observed in cytotoxicity assays .

- Coupling Reactivity : Boronate esters with electron-withdrawing groups (e.g., 4-Cl) exhibit faster oxidative addition in Suzuki reactions than electron-donating substituents (e.g., 4-OCH₃) .

Biological Activity

4-chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: CHBClNO. It features a chloro group and a cyclopropyl moiety attached to a benzamide structure, along with a dioxaborolane substituent. The structural representation is crucial for understanding its interactions at the molecular level.

Research indicates that compounds similar to 4-chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide may act through various biological pathways. The dioxaborolane group is known to participate in boron-mediated reactions that can influence enzyme activity and signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes related to disease processes.

- Cellular Uptake : The cyclopropyl group may enhance cellular permeability, facilitating better absorption and bioavailability.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Antimicrobial Activity

In vitro studies have demonstrated that 4-chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibits significant antimicrobial properties. It shows effectiveness against several bacterial strains and fungi.

Antiparasitic Activity

Research has indicated potential antiparasitic effects against Plasmodium falciparum. The compound's structure allows it to interact with key metabolic pathways in the parasite.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Findings : The compound demonstrated an IC value of 0.45 µM against Staphylococcus aureus and 0.60 µM against Escherichia coli.

- : The results suggest that the compound could be developed as a novel antimicrobial agent.

-

Antiparasitic Activity Evaluation :

- Objective : Assessing the efficacy against Plasmodium falciparum in a controlled environment.

- Findings : An EC value of 0.02 µM was recorded for inhibiting parasite growth.

- : This indicates a strong potential for development into an antimalarial drug.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBClNO |

| Molecular Weight | 316.17 g/mol |

| Solubility | Soluble in DMSO |

| Antimicrobial IC | 0.45 µM (S. aureus) |

| Antiparasitic EC | 0.02 µM (P. falciparum) |

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify cyclopropyl and benzamide moieties. For example, the cyclopropyl group shows characteristic peaks at δ 0.5–1.2 ppm .

- Infrared Spectroscopy (IR) : Confirming amide C=O stretches (~1650 cm⁻¹) and boronic ester B-O bonds (~1350 cm⁻¹) .

- X-ray Crystallography : Resolving stereochemistry and crystal packing, as demonstrated in related benzamide derivatives (orthorhombic space group P2₁2₁2₁) .

How can researchers investigate the compound’s mechanism of action in targeting bacterial enzymes?

Advanced Research Focus

The boronic ester moiety suggests potential inhibition of bacterial enzymes like acyl carrier protein synthase (Acps-Pptase). Methodological approaches include:

- Enzyme Assays : Measure inhibition kinetics using spectrophotometric methods (e.g., NADH depletion in E. coli models) .

- Molecular Docking : Computational simulations (AutoDock Vina) to predict binding affinities to Acps-Pptase active sites .

- Mutagenesis Studies : Compare inhibition efficacy against wild-type vs. mutant enzymes to identify critical residues .

How should contradictory data on the compound’s bioactivity be resolved experimentally?

Advanced Research Focus

Discrepancies in IC₅₀ values or bacterial inhibition may arise from:

- Assay Variability : Standardize conditions (pH, temperature) and use internal controls (e.g., known inhibitors like triclosan).

- Compound Stability : Monitor boronic ester hydrolysis via LC-MS during assays, as moisture can degrade the active moiety .

- Statistical Modeling : Apply Design of Experiments (DoE) to identify confounding variables (e.g., oxygen exposure, light sensitivity) .

What crystallographic methods are critical for determining structure-activity relationships (SAR)?

Q. Advanced Research Focus

- Single-Crystal X-ray Diffraction : Resolve bond angles and dihedral rotations (e.g., C–Cl and B–O bond lengths) to correlate geometry with activity .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds with water) affecting solubility and bioavailability .

What strategies mitigate boronic ester instability during synthesis and storage?

Q. Advanced Research Focus

- Moisture Control : Use anhydrous solvents and glovebox conditions (<1 ppm H₂O) for reactions .

- Stabilizing Additives : Include pinacol (1,2-diol) to reduce boronic ester hydrolysis .

- Storage : Lyophilize and store under argon at –20°C to prolong shelf life .

How can flow chemistry improve the scalability of this compound’s synthesis?

Q. Advanced Research Focus

- Continuous-Flow Reactors : Enhance mixing and heat transfer for Suzuki-Miyaura coupling, reducing side reactions .

- In-line Analytics : Integrate UV-Vis or IR probes for real-time monitoring of boronic ester integrity .

What challenges arise in formulating this compound for in vivo studies?

Q. Basic Research Focus

- Solubility : Low aqueous solubility due to the hydrophobic cyclopropyl group. Solutions include:

- Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) .

- Nanoformulations : Encapsulate in liposomes (size: 100–200 nm) to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.